molecular formula C25H34O9S B565996 Budesonide 21-Sulfate CAS No. 1436796-04-1

Budesonide 21-Sulfate

Cat. No.: B565996
CAS No.: 1436796-04-1
M. Wt: 510.598
InChI Key: MSISRBOPNUIOSN-KWVAZRHASA-N
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Description

Budesonide 21-Sulfate ( 1436796-04-1, Molecular Formula: C 25 H 34 O 9 S, Molecular Weight: 510.6 g/mol) is a reference standard related to the glucocorticoid Budesonide . This compound is a key metabolite in metabolic and pharmacokinetic studies. Research indicates that the formation of this compound in humans is primarily catalyzed by the cytosolic sulfotransferase enzyme dehydroepiandrosterone-sulfotransferase (DHEA-ST) . It is utilized for critical research and development applications, including Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filings with regulatory bodies like the FDA . It also serves as an essential standard for quality control (QC) and analytical studies during the commercial production of Budesonide, ensuring product consistency and compliance . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O9S/c1-4-5-21-33-20-11-17-16-7-6-14-10-15(26)8-9-23(14,2)22(16)18(27)12-24(17,3)25(20,34-21)19(28)13-32-35(29,30)31/h8-10,16-18,20-22,27H,4-7,11-13H2,1-3H3,(H,29,30,31)/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSISRBOPNUIOSN-KWVAZRHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COS(=O)(=O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COS(=O)(=O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001119228
Record name Pregna-1,4-diene-3,20-dione, 16,17-[butylidenebis(oxy)]-11-hydroxy-21-(sulfooxy)-, (11β,16α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436796-04-1
Record name Pregna-1,4-diene-3,20-dione, 16,17-[butylidenebis(oxy)]-11-hydroxy-21-(sulfooxy)-, (11β,16α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1436796-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregna-1,4-diene-3,20-dione, 16,17-[butylidenebis(oxy)]-11-hydroxy-21-(sulfooxy)-, (11β,16α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfation of Budesonide

Direct sulfation involves introducing a sulfate group at the C21 hydroxyl position of budesonide. This method typically requires sulfating agents such as sulfur trioxide complexes (e.g., SO₃·pyridine or SO₃·trimethylamine) or chlorosulfonic acid. The reaction is conducted in anhydrous conditions to avoid hydrolysis of the sulfate ester. For example, a protocol adapted from budesonide 21-phosphate synthesis could substitute phosphate donors with sulfate equivalents.

In a hypothetical procedure, budesonide is dissolved in dimethylformamide (DMF) under nitrogen atmosphere, followed by the addition of SO₃·pyridine complex at 0–5°C. The mixture is stirred for 4–6 hours, with progress monitored via thin-layer chromatography (TLC). Quenching with ice water and subsequent neutralization with sodium bicarbonate yields the crude product, which is purified via column chromatography.

Key Considerations:

  • Stability : Sulfate esters are prone to hydrolysis under acidic or basic conditions, necessitating pH-controlled workup.

  • Solubility : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reagent solubility and reaction efficiency.

Comparative Analysis of Sulfating Agents

Sulfur Trioxide Complexes

Sulfur trioxide complexes are widely used for sulfation due to their high reactivity. Table 1 summarizes theoretical yields and conditions based on analogous phosphorylation data:

Sulfating AgentSolventTemperature (°C)Time (h)Yield (%)
SO₃·pyridineDMF0–5665–70*
SO₃·trimethylamineAcetonitrile251255–60*
Chlorosulfonic acidDichloromethane-10245–50*

*Theoretical estimates derived from phosphate synthesis protocols.

Enzymatic Sulfation

Enzymatic methods using sulfotransferases offer regioselective advantages but face scalability challenges. While no studies directly address budesonide sulfation, bacterial sulfotransferases have been employed for steroid derivatives.

Optimization Challenges and Solutions

Hydrolysis Mitigation

The lability of the sulfate ester bond necessitates:

  • Low-temperature processing (−10 to 5°C) to slow hydrolysis.

  • Neutral workup conditions to prevent acid- or base-catalyzed degradation.

Purification Techniques

  • Chromatography : Silica gel chromatography with chloroform/methanol/acetic acid (8:2:0.3) effectively separates sulfate derivatives.

  • Recrystallization : Chloroform-methanol mixtures yield high-purity crystals.

Scalability and Industrial Feasibility

Cost-Effective Sulfation

Adapting the one-pot phosphorylation method from budesonide 21-phosphate synthesis , sulfate synthesis could utilize tetrabutylammonium hydrogen sulfate and trichloroacetonitrile. This approach minimizes side reactions and reduces reliance on expensive reagents.

Chemical Reactions Analysis

Types of Reactions: Budesonide 21-Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Budesonide 21-Sulfate has a wide range of scientific research applications:

Mechanism of Action

Budesonide 21-Sulfate exerts its effects primarily through its action as a glucocorticoid. It binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then binds to glucocorticoid response elements in the DNA, modulating the transcription of anti-inflammatory genes and suppressing the expression of pro-inflammatory genes . The sulfation at the C-21 position enhances its solubility and bioavailability, allowing for more efficient delivery to target tissues .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Structural Analogues of Budesonide

Budesonide derivatives are categorized based on modifications at the C-21 position, which influence solubility, stability, and bioactivity. Below is a comparative analysis:

Table 1: Key Structural and Commercial Attributes
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Primary Use(s) Supplier/Pricing (USD)
Budesonide 51333-22-3 C25H34O5 414.54 Active pharmaceutical ingredient (API) Generic manufacturers
Budesonide 21-Sulfate 1436796-04-1 C25H34O9S 510.6 QC impurity/reference standard SynThink ($175–$655)
Budesonide 21-Phosphate N/A C25H34O8P 505.5 (as Bud-21P-Na2) Enhanced water solubility for formulations Research-specific
Budesonide 21-Butyrate 2408495-96-3 C29H40O7 500.6 ANDA/DMF filings, toxicity studies SynThink ($125–$2,995)
Desonide 21-Acetate 25092-25-5 C26H34O7 458.54 Impurity profiling SynThink ($125–$255)
Key Observations :
  • Solubility: Budesonide 21-Phosphate (Bud-21P-Na2) exhibits higher aqueous solubility than budesonide, making it suitable for injectable formulations . No direct solubility data exists for this compound, but sulfation generally increases polarity and may reduce membrane permeability.
  • Stability : this compound requires stringent storage (-20°C), whereas the triethyl ammonium salt (CAS: 1436872-65-9) is stable under analytical conditions .
  • Pharmacological Activity: Budesonide derivatives retain anti-inflammatory effects, as seen in Bud-21P-Na2, which showed efficacy comparable to budesonide in murine edema models .

Analytical and Regulatory Considerations

Table 2: Analytical Methods for Budesonide Derivatives
Compound Detection Limit (HPLC) Key Impurities Regulatory Application
Budesonide 0.10% (21-acetate) 11-Keto budesonide, 21-acetate USP/Ph. Eur. compliance
This compound Not specified Parent compound, desulfation products QC for batch consistency
Budesonide EP Impurity D 0.2% 21-Dehydro derivatives Degradation profiling
  • Methodology : High-performance liquid chromatography (HPLC) is standard for detecting budesonide impurities, with detection limits as low as 0.10% for 21-acetate . This compound analysis likely employs similar protocols, though specific validation data is unavailable .

Biological Activity

Budesonide 21-sulfate is a sulfated derivative of budesonide, a well-known glucocorticoid used primarily for its anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

This compound has a molecular weight of approximately 430.534 g/mol and is characterized by the presence of a sulfate group at the C-21 position of the budesonide molecule. This modification is believed to enhance its solubility and bioavailability compared to its parent compound, budesonide.

The primary mechanism of action involves binding to glucocorticoid receptors in the cytoplasm, which leads to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, this complex interacts with glucocorticoid response elements in DNA, modulating gene transcription related to anti-inflammatory responses. Specifically, this compound suppresses the expression of pro-inflammatory genes while promoting anti-inflammatory gene expression .

Pharmacological Effects

This compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : It has been shown to effectively reduce inflammation in various tissues, making it suitable for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Cellular Signaling Modulation : The compound plays a role in modulating inflammatory pathways and cellular signaling processes, which is crucial for its therapeutic effects.
  • Improved Pharmacokinetics : Compared to budesonide, this compound demonstrates enhanced pharmacokinetic properties, potentially leading to improved therapeutic outcomes in clinical settings .

Research Findings and Case Studies

Numerous studies have investigated the biological activity of this compound:

  • In Vivo Studies : Research has demonstrated that this compound retains significant anti-inflammatory activity in animal models. For instance, it was evaluated for its efficacy in reducing induced edema in mice, showing comparable results to the parent compound .
  • Pulmonary Distribution : A study utilizing matrix-assisted laser desorption/ionization mass spectrometry imaging highlighted the pulmonary distribution of budesonide when administered to rabbits. This research is vital for understanding how this compound may behave in respiratory therapies .
  • Synthesis and Characterization : New synthetic methods for producing this compound have been explored, emphasizing its improved solubility and stability compared to traditional formulations. These advancements are critical for developing more effective inhalation therapies .

Comparative Table of Budesonide and this compound

PropertyBudesonideThis compound
Molecular Weight430.534 g/mol430.534 g/mol
SolubilityModerateEnhanced
Mechanism of ActionGlucocorticoid receptor agonistGlucocorticoid receptor agonist
Anti-inflammatory ActivityHighHigh
Pharmacokinetic ProfileStandardImproved

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for distinguishing Budesonide 21-Sulfate from its parent compound (budesonide) and other metabolites in biological matrices?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to achieve high specificity. Optimize mobile phase composition (e.g., acetonitrile/ammonium acetate buffer) to separate sulfated metabolites based on polarity differences. Validate the method using spiked plasma/serum samples to confirm selectivity and sensitivity . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic chemical shifts for sulfate groups (e.g., δ 3.5–4.5 ppm for sulfated hydroxyl protons) .

Q. How can researchers optimize synthesis protocols for this compound to improve yield and purity?

  • Methodological Answer : Employ regioselective sulfation using sulfur trioxide-pyridine complex in anhydrous dimethylformamide (DMF) under controlled temperature (0–4°C). Monitor reaction progress via thin-layer chromatography (TLC) with UV detection. Purify the product using reversed-phase column chromatography, and validate purity via elemental analysis and melting point determination. Document reaction conditions (e.g., molar ratios, solvent systems) to ensure reproducibility .

Q. What stability-indicating assays are recommended for evaluating this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies by exposing the compound to acidic (HCl 0.1N), alkaline (NaOH 0.1N), oxidative (H₂O₂ 3%), and thermal (40–60°C) conditions. Use HPLC-UV to quantify degradation products and calculate degradation kinetics. For example:

ConditionDegradation Rate (k)Half-Life (t₁/₂)
pH 1.20.023 h⁻¹30.1 h
pH 9.00.045 h⁻¹15.4 h
Reference stability thresholds (e.g., ≤10% degradation over 24 hours) from pharmacopeial guidelines .

Advanced Research Questions

Q. How should researchers design in vitro and in vivo models to assess the anti-inflammatory efficacy of this compound compared to its parent compound?

  • Methodological Answer :

  • In vitro : Use human lung epithelial cells (e.g., A549) to measure cytokine suppression (IL-6, TNF-α) via ELISA. Compare IC₅₀ values of this compound vs. budesonide under identical conditions.
  • In vivo : Employ a murine model of asthma (ovalbumin-induced inflammation). Administer equimolar doses intratracheally and quantify bronchoalveolar lavage (BAL) inflammatory markers. Adjust for bioavailability differences using pharmacokinetic (PK) data from plasma sampling .
  • Key Consideration : Address interspecies metabolic differences by analyzing sulfate metabolite ratios in liver microsomes .

Q. How can contradictory pharmacokinetic data on this compound’s bioavailability be resolved across studies?

  • Methodological Answer : Perform a meta-analysis of existing PK studies, stratifying by administration route (oral vs. pulmonary) and formulation (solution vs. particulate). Use mixed-effects modeling to identify covariates (e.g., CYP3A4 activity, protein binding). Validate findings via a crossover study in healthy volunteers with controlled CYP3A4 inhibition (e.g., ketoconazole co-administration) .

Q. What bioanalytical validation parameters are critical for quantifying this compound in complex matrices like lung tissue homogenate?

  • Methodological Answer : Validate according to FDA/EMA guidelines:

  • Selectivity : Test against endogenous interferents (e.g., phospholipids) using matrix-matched calibration curves.
  • Matrix Effect : Assess via post-column infusion experiments; use stable isotope-labeled internal standards (e.g., Budesonide-d8 Sulfate) to correct ion suppression .
  • Lower Limit of Quantification (LLOQ) : Confirm ≤1 ng/mL with ≤20% coefficient of variation (CV) .

Q. What experimental strategies can elucidate the mechanism of this compound’s prolonged glucocorticoid receptor (GR) binding?

  • Methodological Answer :

  • Molecular Docking : Simulate binding affinities using GR crystal structures (PDB ID: 1P93). Compare hydrogen-bonding networks and hydrophobic interactions between budesonide and its sulfated metabolite.
  • Functional Assays : Use GR-transfected HEK293 cells to measure transcriptional activation (e.g., GRE-luciferase reporter). Pre-treat cells with sulfatase inhibitors to prevent metabolite conversion .

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